穿心莲内酯

科学研究应用

化学: 穿心莲内酯被用作合成具有改善药理特性的新型衍生物的先导化合物.

生物学: 研究表明它可以调节免疫反应并抑制各种癌细胞系的生长.

医学: 穿心莲内酯用于治疗炎症性疾病、感染和癌症.

工业: 它被纳入药物制剂,以发挥其治疗益处.

作用机制

生化分析

Biochemical Properties

Andrographolide interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and interferes with the NF-κB binding to the DNA . It also reduces NFAT function in T cells and reduces the phosphorylation of signal transducer and activator of transcription-3 (STAT3) in macrophages .

Cellular Effects

Andrographolide has significant effects on various types of cells and cellular processes. It has been shown to exert anti-inflammatory effects via multiple pathways and multiple targets, mediated by NF-κB, JAK/STAT, T cell receptor, and other signaling pathways . Furthermore, it affects various cellular processes, including vacuole fragmentation, endoplasmic reticulum stress, lipid droplet accumulation, reactive oxygen species levels, and compromised cell integrity .

Molecular Mechanism

Andrographolide exerts its effects at the molecular level through various mechanisms. It has been demonstrated to inhibit the nuclear translocation of the p65 subunit of NF-κB and interferes with the NF-κB binding to the DNA . It also reduces NFAT function in T cells and reduces the phosphorylation of signal transducer and activator of transcription-3 (STAT3) in macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, andrographolide induces a dose-dependent increase in HO-1 expression in the endothelial cell line EA.hy926 after a 16-hour pre-treatment followed by incubation with TNF-α (1 ng/mL) for 6 hours .

Dosage Effects in Animal Models

In animal models, all tested substances have significant analgesic effects at 4 mg/kg, and the highest potency was seen with andrographolide and its derivatives . Increasing the dose to 8 mg/kg did not increase the analgesic effect .

Metabolic Pathways

Andrographolide may be involved in steroid metabolic processes, negative regulation of MAPK cascade, oxidative stress, and other processes to protect against LPS-induced liver injury .

Transport and Distribution

Innovative delivery systems such as microspheres, liposomes, niosomes, and nanoparticles enhance the bioavailability and target-specific delivery of andrographolide .

Subcellular Localization

One study suggests that andrographolide may localize in the plastid .

准备方法

合成路线和反应条件: 穿心莲内酯可以通过多种方法合成,包括从穿心莲的叶和茎中提取。 提取过程通常涉及使用乙醇或甲醇等溶剂,然后使用色谱技术进行纯化 . 此外,固体分散法已被用于提高穿心莲内酯的溶解速度和生物利用度 .

工业生产方法: 穿心莲内酯的工业生产涉及使用大孔吸附树脂法从穿心莲中大规模提取。 然后将提取的穿心莲内酯与填充剂、崩解剂和粘合剂混合,然后进行制粒和压片,制成穿心莲内酯片 .

化学反应分析

反应类型: 穿心莲内酯会发生各种化学反应,包括氧化、还原和取代。 研究表明,它会与谷胱甘肽发生反应,通过在α,β-不饱和内酯中添加SH和NH2部分形成产物 .

常用试剂和条件: 穿心莲内酯反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件通常包括温和的温度和中性到弱酸性pH .

相似化合物的比较

穿心莲内酯在其类似物中是独特的,因为它具有广泛的生物活性。 类似化合物包括:

新穿心莲内酯: 具有抗炎和抗感染特性.

14-脱氧-11,12-二脱氢穿心莲内酯: 以其免疫刺激和抗动脉粥样硬化作用而闻名.

穿心莲肽: 同时具有抗炎和抗感染活性.

与这些类似物相比,穿心莲内酯以其全面的治疗潜力而脱颖而出,使其成为进一步研究和开发的有希望的候选者。

属性

IUPAC Name |

(3E,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKULTULYSRAS-OTESTREVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@@H](COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045980 | |

| Record name | Andrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

HMPL-004 acts on multiple cellular targets in the inflammatory signal transduction pathways resulting in suppressed inflammation cytokine expression including TNF-α, IL-1β and IL-6. HMPL-004 was demonstrated to inhibit TNF-α and IL-1β production in cell-based assays. HMPL-004 is also able to inhibit NF-kB activation. NF-kB is a family of transcriptional factors that regulate a wide spectrum of genes critically involved in host defence and inflammation. The mechanism of action of HMPL-004 was further supported in laboratory IBD animal models. Treatment of IBD rats with HMPL-004 caused a significant drop in plasma cytokine concentrations, including TNF-α and IL-1β. | |

| Record name | Andrographolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

5508-58-7 | |

| Record name | Andrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5508-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Andrographolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005508587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Andrographolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Andrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylenenaphthyl]ethylidene]dihydro-4-hydroxyfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/410105JHGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

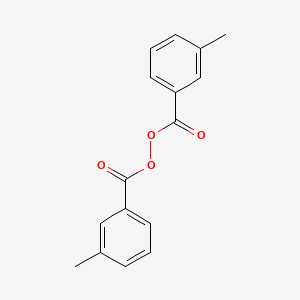

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

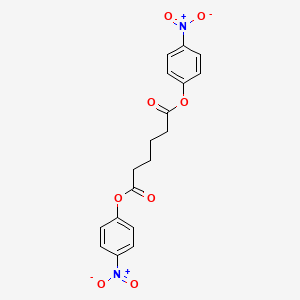

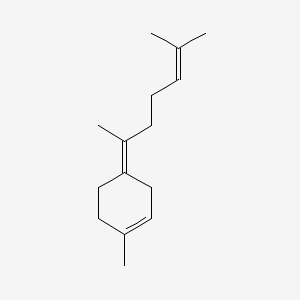

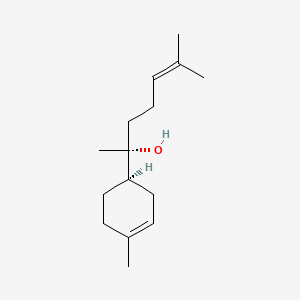

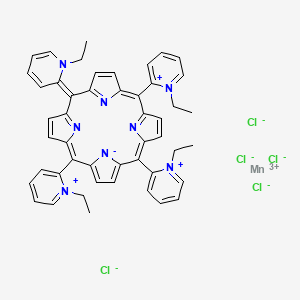

Feasible Synthetic Routes

Q1: How does Andrographolide exert its anti-cancer effects?

A: Andrographolide exhibits multi-faceted anti-cancer effects. Research suggests it induces apoptosis in cancer cells [, ], inhibits cell proliferation [, , ], suppresses angiogenesis [, ], and reduces tumor growth in vivo [, ]. Additionally, it has been shown to enhance the efficacy of radiotherapy in esophageal cancer cells by increasing DNA double-strand breaks and promoting apoptosis [].

Q2: What is the role of NF-κB in Andrographolide's activity?

A: Andrographolide demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway [, , , ]. It covalently binds to the Cys62 residue of the NF-κB p50 subunit, hindering its DNA binding activity and downstream inflammatory responses [].

Q3: Does Andrographolide influence mitochondrial function?

A: Yes, studies suggest Andrographolide can disrupt mitochondrial function in prostate cancer cells, potentially contributing to cell death. It decreases mitochondrial DNA damage, induces mitochondrial membrane depolarization, and increases mitochondrial reactive oxygen species production [].

Q4: How does Andrographolide interact with the immune system?

A: Andrographolide has been shown to activate cytotoxic T lymphocyte responses, leading to enhanced tumor cell killing and increased survival in mice models []. It can also modulate the Th1/Th2/Th17 immune responses in patients with ulcerative colitis, suggesting potential therapeutic benefits for inflammatory bowel diseases [].

Q5: What is the molecular formula and weight of Andrographolide?

A5: Andrographolide has the molecular formula C20H30O5 and a molecular weight of 350.44 g/mol.

Q6: How do structural modifications of Andrographolide affect its activity?

A: Modifications to the Andrographolide structure significantly impact its biological activity. For instance, the presence of a tetrahydrofuran ring and cyclic olefinic bonds, as seen in Isoandrographolide and 14-Deoxyandrographolide, enhances anti-inflammatory activity compared to Andrographolide []. The number and position of double bonds in the lactone ring, as well as the presence of a 14-OH group, influence anti-tumor activity [].

Q7: What strategies are being explored to improve Andrographolide's bioavailability?

A: Due to its low water solubility and bioavailability [, ], several strategies are being investigated to improve Andrographolide delivery. These include microencapsulation using polymers like PVP K30 and HPMC, which was shown to enhance solubility and dissolution rate significantly []. Another approach involves incorporating Andrographolide into ethosomes, which demonstrated improved transdermal delivery and penetration enhancement compared to non-ethosomal formulations [].

Q8: How is Andrographolide metabolized in the body?

A: Andrographolide undergoes extensive metabolism, primarily forming glucuronide conjugates. Research has identified seven glucuronide conjugates of Andrographolide in human urine, indicating its primary metabolic pathway [].

Q9: Does Andrographolide interact with other drugs?

A: Yes, Andrographolide can potentially interact with other drugs. Studies in rats demonstrate that it can increase the systemic exposure of warfarin, likely by inhibiting CYP3A4 or CYP2C9 enzymes involved in warfarin metabolism []. Similar interactions might occur with other drugs metabolized by these enzymes.

Q10: What cell lines are commonly used to study Andrographolide's anti-cancer activity?

A: Researchers have utilized various cancer cell lines to investigate Andrographolide's anti-cancer properties. These include leukemia HL-60 cells [], hepatoma H22 cells [], human gastric cancer cells [], prostate cancer cell lines PC3 and 22RV1 [, , ], human colon cancer cell lines CT26 and HT29 [], and human esophageal cancer cell line ECA109 [].

Q11: What animal models have been used to evaluate Andrographolide's therapeutic potential?

A11: Studies have employed different animal models to assess Andrographolide's therapeutic effects. These include:

- Mouse models: To evaluate its anti-tumor activity against hepatoma H22 [] and its effect on eosinophil granulocytes and cytokine expression in asthma [].

- Rat models: To study its protective effect against alpha-naphthylisothiocyanate-induced cholestatic liver injury [], its influence on warfarin pharmacokinetics [], and its potential as a coadjuvant in sickle cell anemia therapy [].

Q12: What is being done to improve Andrographolide's solubility?

A: Andrographolide's low water solubility presents a challenge for its formulation and bioavailability. One approach to address this involves creating a solid dispersion system with chitosan. This has been shown to increase Andrographolide's solubility by 1.75-fold compared to the pure compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione](/img/structure/B1667332.png)